Cas no 119673-50-6 (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 1-(4-FLUORO-PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE
- 1H-Pyrrole-3-carboxaldehyde,1-(4-fluorophenyl)-2,5-dimethyl-
- 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde(SALTDATA: FREE)
- BB 0217734
- CS-0218446
- CHEMBL2113923
- OSM-S-02
- DTXSID00359202
- SB62687
- EN300-01001
- SCHEMBL21225466
- 1H-Pyrrole-3-carboxaldehyde, 1-(4-fluorophenyl)-2,5-dimethyl-
- AKOS000113268
- 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- MFCD02629483
- VS-07302
- 119673-50-6
- FT-0745241
- Z57627069
- OSM-S-2
-
- MDL: MFCD02629483
- Inchi: 1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
- InChI Key: COLPZCHNJIVKMV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C)=CC(C=O)=C1C
Computed Properties
- Exact Mass: 217.09036
- Monoisotopic Mass: 217.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 22Ų
Experimental Properties
- Density: 1.11
- Boiling Point: 337.1°C at 760 mmHg
- Flash Point: 157.7°C
- Refractive Index: 1.548
- PSA: 22
- LogP: 3.04570
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435355-50mg |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435355-100mg |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B435355-500mg |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 041961-1g |
1-(4-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 041961-5g |
1-(4-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 95% | 5g |
£167.00 | 2022-03-01 | |
| abcr | AB220147-1 g |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; 95% |
119673-50-6 | 1g |
€137.20 | 2023-06-22 | ||
| abcr | AB220147-5 g |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde; 95% |
119673-50-6 | 5g |
€381.90 | 2023-06-22 | ||
| Enamine | EN300-01001-0.05g |
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 95% | 0.05g |
$33.0 | 2023-04-29 | |
| Enamine | EN300-01001-0.1g |
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 95% | 0.1g |
$48.0 | 2023-04-29 | |
| Enamine | EN300-01001-0.25g |
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
119673-50-6 | 95% | 0.25g |
$69.0 | 2023-04-29 |
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Suppliers
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 119673-50-6): An Overview
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 119673-50-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. The presence of a fluorine substituent and two methyl groups on the pyrrole ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structure of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is characterized by a 4-fluorophenyl group attached to the pyrrole ring at the 1-position, and two methyl groups at the 2 and 5 positions. The aldehyde functional group at the 3-position adds reactivity and potential for further derivatization. This combination of functional groups provides a robust platform for exploring its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The fluorine substituent plays a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
In addition to its enzymatic inhibition properties, 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. A study published in Organic Letters reported the use of this compound as a key building block in the synthesis of novel antiviral agents. The versatility of this molecule allows for efficient and selective functionalization, making it an attractive starting material for drug discovery programs.
The synthetic accessibility of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been a subject of interest. Several synthetic routes have been developed to produce this compound efficiently and on a large scale. One such method involves the condensation of 4-fluoroacetophenone with 2,5-dimethylpyrrole followed by oxidation to form the aldehyde. This synthetic strategy not only ensures high yields but also allows for easy modification to incorporate additional functional groups.
The physicochemical properties of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde have been extensively studied to understand its behavior in different environments. Its solubility profile, stability under various conditions, and reactivity with other molecules are critical parameters for its application in pharmaceutical research. For example, studies have shown that this compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in biological assays.
The biological activity of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been evaluated using a range of in vitro and in vivo models. In cell-based assays, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve disruption of cellular processes such as DNA replication and protein synthesis. These findings suggest that this compound or its derivatives could be further developed as potential anticancer agents.
Beyond its direct biological activity, 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been explored as a scaffold for designing prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes within the body. By attaching appropriate functional groups to this scaffold, researchers can enhance the pharmacokinetic properties of the resulting molecules, such as their bioavailability and half-life.
In conclusion, 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 119673-50-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for developing novel therapeutics and bioactive molecules. Ongoing research continues to uncover new avenues for its use, highlighting its potential impact on drug discovery and development.
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